5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an isoindole core, a piperidine ring, and an amino group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core and the subsequent attachment of the piperidine and amino groups. Common synthetic routes may involve:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions.
Introduction of the Amino Group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the isoindole core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbutylamine: A stimulant drug structurally related to methylhexanamine.
4-Amino-5-(aminomethyl)-2-methylpyrimidine: A compound with a similar amino group and pyrimidine ring.
Uniqueness
What sets 5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of an isoindole core, a piperidine ring, and an amino group
Properties
Molecular Formula |
C19H24N4O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-[(1-amino-4-methylpentan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H24N4O4/c1-10(2)7-12(9-20)21-11-3-4-13-14(8-11)19(27)23(18(13)26)15-5-6-16(24)22-17(15)25/h3-4,8,10,12,15,21H,5-7,9,20H2,1-2H3,(H,22,24,25) |
InChI Key |
XQPGADZLLLZUDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CN)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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